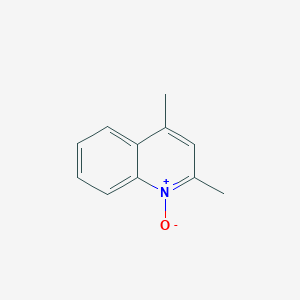

2,4-Dimethylquinoline 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-9(2)12(13)11-6-4-3-5-10(8)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZPVCLLJFIKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C2=CC=CC=C12)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14300-12-0 | |

| Record name | Quinoline, 2,4-dimethyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014300120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 2,4 Dimethylquinoline 1 Oxide and Its Derivatives

Direct N-Oxidation Strategies for 2,4-Dimethylquinoline (B72138)

The most straightforward approach to 2,4-dimethylquinoline 1-oxide involves the direct oxidation of the nitrogen atom in 2,4-dimethylquinoline. This transformation can be accomplished using several oxidizing agents and conditions, which are broadly classified into peroxidative methods and metal-catalyzed approaches.

Peroxidative Oxidation Methods

Peroxidative reagents are commonly employed for the N-oxidation of quinolines. A widely used method involves the treatment of the parent quinoline (B57606) with hydrogen peroxide in a suitable solvent like glacial acetic acid. cdnsciencepub.com This reaction is typically conducted at elevated temperatures, for instance, 65-70°C for several hours, to facilitate the formation of the N-oxide. cdnsciencepub.com The general mechanism involves the protonation of the quinoline nitrogen by the acidic medium, followed by nucleophilic attack of hydrogen peroxide. Subsequent dehydration yields the desired N-oxide.

Another effective peroxidative system is the use of peracids. While specific examples for 2,4-dimethylquinoline are not extensively detailed in the provided results, the general utility of peracids for N-oxidation of heterocyclic compounds is well-established.

A more recent development in this area is the use of electrochemically generated peroxodicarbonate for the N-oxidation of various pyridine (B92270) and quinoline derivatives. doi.org This method offers a potentially greener alternative to traditional reagents. doi.org

Table 1: Peroxidative N-Oxidation of 2,4-Dimethylquinoline

| Oxidizing Agent | Solvent | Reaction Conditions | Reference |

| 30% Hydrogen Peroxide | Glacial Acetic Acid | 65-70°C, 3 hours | cdnsciencepub.com |

| Electrochemically Generated Peroxodicarbonate | Dichloromethane/Water | 0°C to room temperature, 16 hours | doi.org |

Metal-Catalyzed N-Oxidation Approaches

Metal catalysts can facilitate the N-oxidation of quinolines, often under milder conditions or with improved selectivity. While the direct metal-catalyzed N-oxidation of 2,4-dimethylquinoline is not explicitly detailed in the provided search results, the use of manganese oxide catalysts in the oxidation of related nitrogen heterocycles suggests their potential applicability. nih.gov For instance, manganese oxide supported on silica (B1680970) (MnOₓ/S-1) has been used for various oxidation reactions. nih.gov The adsorption of 2,4-dimethylquinoline onto MnOₓ sites has been observed, indicating a potential for catalytic interaction. nih.gov

Synthesis of this compound via Cyclization Reactions

An alternative to direct oxidation is the construction of the quinoline N-oxide scaffold through various cyclization strategies. These methods offer the advantage of introducing substituents and functional groups onto the quinoline ring system during its formation.

Modified Skraup Reaction Pathways for Quinoline N-Oxides

The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. rsc.orgtandfonline.com Modifications to this reaction can potentially lead to the formation of quinoline N-oxides. While direct synthesis of this compound via a modified Skraup reaction is not explicitly described, the synthesis of other substituted quinoline N-oxides has been achieved through related pathways. researchgate.net A modified Skraup reaction using microwave irradiation has been developed for a more environmentally friendly synthesis of quinolines. rsc.orgtandfonline.com This approach could potentially be adapted for the synthesis of N-oxides by incorporating a suitable N-oxidation step or by using starting materials that promote N-oxide formation.

Multicomponent Reactions Leading to the Quinoline N-Oxide Scaffold

Multicomponent reactions (MCRs) provide an efficient route to complex molecules in a single step. researchgate.netresearchgate.net Several MCRs have been developed for the synthesis of quinoline derivatives. researchgate.netrsc.org While the direct synthesis of this compound via an MCR is not explicitly reported, the versatility of these reactions suggests a potential pathway. For instance, a Brønsted acid-catalyzed multicomponent reaction of quinoline N-oxides with dialkyl acetylenedicarboxylates and water has been reported for the skeletal editing of quinolines. researcher.lifebohrium.com This indicates that the quinoline N-oxide scaffold can participate in and be formed through complex reaction cascades.

Annulation Reactions for Substituted Quinoline N-Oxides

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for constructing fused heterocyclic systems. Rhodium-catalyzed annulation of quinoline N-oxides with cyclopropenones has been demonstrated to produce functionalized 2-quinolones. rsc.org This reaction proceeds through a cascade of C-H/C-C bond functionalization. rsc.org Another example is the catalyst- and additive-free annulation of ynediones with quinoline N-oxides to form pyrrolo[1,2-a]quinolines. acs.org These methods highlight the reactivity of the quinoline N-oxide moiety and its utility as a precursor for more complex structures. Although not a direct synthesis of this compound itself, these annulation strategies starting from simpler quinoline N-oxides could be adapted to introduce the desired methyl groups.

Preparation of N-Oxide Precursors and Subsequent Functionalization

The synthesis of functionalized quinoline N-oxides is a critical area of organic chemistry, providing access to scaffolds prevalent in pharmaceuticals and material science. The N-oxide group not only modifies the electronic properties of the quinoline ring but also serves as a versatile directing group for regioselective functionalization. This section details the synthesis of substituted 2,4-dimethylquinolines, which act as precursors, and the subsequent regioselective reactions of their N-oxide derivatives.

Synthesis of Substituted 2,4-Dimethylquinolines as Precursors

The construction of the 2,4-dimethylquinoline core can be achieved through several established and modern synthetic methodologies. These methods allow for the introduction of various substituents on the benzo ring, providing a range of precursors for N-oxide formation.

Classic condensation reactions remain a cornerstone for quinoline synthesis. The Friedländer synthesis , for instance, involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. smolecule.comarabjchem.org A mild and efficient Friedländer synthesis of various substituted quinolines, including 2,4-dimethylquinoline derivatives, can be catalyzed by heterogeneous solid acid nano-catalysts or ferric chloride. arabjchem.orgtandfonline.com The Combes synthesis uniquely affords 2,4-disubstituted quinolines, while other methods like the Skraup and Doebner-von Miller reactions also provide routes to substituted quinolines. smolecule.comallsubjectjournal.comacs.org

A specific method for preparing 2,4-dimethylquinoline involves heating 2,2,4-trimethyldihydroquinoline with a light metal amide, such as sodium anilide. google.com More recent advancements include catalytic methods, such as the use of nickel(0) catalysts for intermolecular alkyne insertion into cyclobutanones, which offers an efficient route to diverse quinoline derivatives. smolecule.com Photoredox catalysis has also been employed; for example, the Minisci C-H methylation of 4-methylquinoline (B147181) with acetic acid, using an acridinium (B8443388) salt as the photocatalyst, yields 2,4-dimethylquinoline. researchgate.net Similarly, 2-methylquinoline (B7769805) can be converted to 2,4-dimethylquinoline via methyl radicals generated from acetic acid, silver ions, and ammonium (B1175870) persulfate. semanticscholar.org

These varied synthetic strategies enable the preparation of a library of substituted 2,4-dimethylquinolines, which are crucial starting materials for the synthesis of their corresponding N-oxides.

Table 1: Selected Synthetic Methods for 2,4-Dimethylquinoline Precursors This table is interactive. You can sort and filter the data.

Regioselective Functionalization of Quinoline Precursors

Once the substituted 2,4-dimethylquinoline precursor is synthesized, it is typically oxidized to the corresponding N-oxide. This transformation is often achieved using oxidizing agents like hydrogen peroxide in acetic acid. The resulting this compound possesses altered reactivity, and the N-oxide moiety acts as an effective directing group, enabling highly regioselective C-H functionalization at positions that are otherwise difficult to access. nih.govacs.org

The N-oxide group strongly activates the C2 and C8 positions of the quinoline ring towards functionalization. nih.govmdpi.com For example, palladium-catalyzed C2 arylation of quinoline N-oxide can be achieved with good regioselectivity. mdpi.com Similarly, copper-catalyzed C2 amination reactions have been developed, affording C2-N-substituted quinoline N-oxides in excellent yields. mdpi.com

A notable strategy involves deoxygenative functionalization, where the N-oxide is removed during the reaction. A metal-free, deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles provides α-triazolylquinolines with high regioselectivity and yields. beilstein-journals.org Another example is the regioselective deoxygenative C-H functionalization with thiourea, activated by triflic anhydride (B1165640), to produce quinoline-2-thiones. organic-chemistry.org This method is experimentally simple and tolerates a wide range of functional groups. organic-chemistry.org

While C2 functionalization is common, methods for C8 functionalization have also been developed. A ruthenium(II)-catalyzed distal C-H arylation of quinoline N-oxides with arylboronic acids selectively yields 8-arylquinolines through a process that includes in-situ deoxygenation. nih.govacs.org Interestingly, switching the catalyst from Ruthenium(II) to Rhodium(III) under the same conditions results in the formation of 8-arylquinoline N-oxides, preserving the N-oxide group. nih.govacs.org This highlights the crucial role of the catalyst in controlling the reaction outcome.

Table 2: Regioselective Functionalization Reactions of Quinoline N-Oxides This table is interactive. You can sort and filter the data.

Chemical Reactivity and Transformations of 2,4 Dimethylquinoline 1 Oxide

Electrophilic and Nucleophilic Reactions at the N-Oxide Moiety

The oxygen atom of the N-oxide group is nucleophilic and can react with various electrophiles. This initial interaction is often the first step in rearrangements and functionalization reactions that modify the quinoline (B57606) ring system.

The reaction of heteroaromatic N-oxides with acetic anhydride (B1165640) is a well-established transformation known as the Boekelheide rearrangement. wikipedia.org This reaction provides a pathway to functionalize the methyl group at the C2 position.

When 2,4-dimethylquinoline (B72138) 1-oxide is treated with acetic anhydride, the reaction proceeds through a specific mechanism to yield functionalized products. The process begins with the acylation of the N-oxide oxygen atom by acetic anhydride, forming an N-acetoxyquinolinium intermediate. The methyl group at the C2 position is more activated than the C4-methyl group due to its proximity to the positively charged nitrogen atom. A base, typically the acetate (B1210297) anion formed in the first step, deprotonates this C2-methyl group. wikipedia.org

This deprotonation generates an anhydrobase that undergoes a concerted, intramolecular emporia.eduemporia.edu-sigmatropic rearrangement. rogue-scholar.org This rearrangement results in the formation of an intermediate which, upon rearomatization, yields 2-acetoxymethyl-4-methylquinoline. Subsequent hydrolysis of this acetate ester furnishes the final product, 2-hydroxymethyl-4-methylquinoline. researchgate.net While the primary pathway for 2-alkyl substituted N-oxides leads to the corresponding carbinol derivatives, the formation of pyridone or quinolone-type structures can occur with other substitution patterns. researchgate.net

Table 1: Products from Boekelheide Rearrangement of 2,4-Dimethylquinoline 1-oxide

| Reactant | Reagent | Key Intermediate | Primary Product (Post-hydrolysis) |

| This compound | Acetic Anhydride | N-acetoxy-2,4-dimethylquinolinium | 2-Hydroxymethyl-4-methylquinoline |

Deoxygenation Reactions of the N-Oxide

The removal of the oxygen atom from the N-oxide group is a fundamental transformation that restores the parent quinoline structure. This deoxygenation can be achieved through various methods, with catalytic processes being particularly efficient.

A variety of catalytic systems have been developed for the deoxygenation of quinoline N-oxides under mild conditions. mdpi.com These methods often offer high chemoselectivity and tolerance for other functional groups. organic-chemistry.org Transition-metal catalysts are commonly employed, often in conjunction with a reducing agent or under transfer hydrogenation conditions. For instance, iron(III)-catalyzed protocols have been shown to efficiently deoxygenate quinoline N-oxides. tandfonline.com Other systems utilize palladium catalysts for this transformation. organic-chemistry.org

In addition to metal-based catalysts, metal-free approaches have emerged. Visible-light photoredox catalysis, using organic dyes, can achieve deoxygenation of N-heterocyclic N-oxides efficiently and under mild, room-temperature conditions. researchgate.net These modern catalytic methods provide greener and more versatile alternatives to classical stoichiometric reagents like trivalent phosphorus compounds. mdpi.com

Table 2: Selected Catalytic Systems for Deoxygenation of Quinoline N-Oxides

| Catalyst System | Reagents/Conditions | General Efficiency | Reference |

| Iron(III) Catalysis | Sodium Sulfinates | High yields (up to 91%) | tandfonline.com |

| Palladium Acetate/dppf | Triethylamine, Microwave | Good for pyridine (B92270) N-oxides | organic-chemistry.org |

| Organo-photocatalyst | Visible light (Blue LED) | Efficient, metal-free | researchgate.net |

| Indium/Pivaloyl Chloride | Room Temperature | High yields | organic-chemistry.org |

Oxidative Functionalization of Methyl Groups

The N-oxide functionality enhances the acidity and reactivity of the methyl groups at the C2 and C4 positions, making them susceptible to oxidative functionalization.

The electronic influence of the N-oxide group makes the C2-methyl group particularly activated and thus the preferred site for oxidation. This site-selectivity allows for the controlled conversion of the 2-methyl group into higher oxidation state functionalities, such as aldehydes or carboxylic acids, while leaving the 4-methyl group intact.

Selenium dioxide (SeO2) is a classic and effective reagent for the selective oxidation of activated methyl groups on heterocyclic rings. emporia.eduiu.edu In the case of this compound, the reaction with selenium dioxide preferentially oxidizes the 2-methyl group. The reaction is typically carried out in a high-boiling inert solvent like xylene or dioxane. iu.edu This transformation yields 2-formyl-4-methylquinoline 1-oxide as the primary product. The selectivity arises from the greater activation of the C2 position by the adjacent N-oxide moiety. This method provides a direct route to valuable heteroaromatic aldehydes, which are versatile intermediates in organic synthesis. emporia.edu

Table 3: Site-Selective Oxidation of Activated Methyl Groups in Heterocycles

| Substrate | Oxidizing Agent | Typical Solvent | Primary Product |

| 2-Methylquinoline (B7769805) | Selenium Dioxide | Dioxane | 2-Quinoline Aldehyde |

| 4-Methylquinoline (B147181) | Selenium Dioxide | Dioxane | 4-Quinoline Aldehyde |

| This compound | Selenium Dioxide | Xylene/Dioxane | 2-Formyl-4-methylquinoline 1-oxide |

Site-Selective Oxidation at the 2-Methyl Position

Oxidation with Selenium Dioxide and Related Oxygen Donors

The oxidation of this compound can be effectively achieved using selenium dioxide (SeO₂). This reagent is a well-established oxidizing agent for the conversion of activated methyl groups to carbonyl functionalities. The reaction with selenium dioxide provides a pathway to functionalize the methyl groups of the quinoline ring system.

Formation of Formyl and Keto Derivatives

The oxidation of the methyl groups in this compound with selenium dioxide leads to the formation of formyl (aldehyde) and keto (ketone) derivatives. Specifically, the methyl groups can be converted into the corresponding aldehydes. This transformation is a valuable synthetic route for introducing carbonyl groups into the quinoline structure, which can then serve as handles for further chemical modifications.

Comparative Reactivity of 2- and 4-Methyl Groups

A notable aspect of the oxidation of this compound is the differential reactivity of the methyl groups at the C2 and C4 positions. Research indicates that the 2-methyl group is more susceptible to oxidation than the 4-methyl group. scispace.comnih.gov This preferential oxidation of the 2-methyl group is a key feature of the reactivity of this compound and its parent, 2,4-dimethylquinoline. scispace.comnih.gov

Table 1: Comparative Reactivity of Methyl Groups in this compound

| Position of Methyl Group | Susceptibility to Oxidation | Primary Oxidation Product |

| 2-Methyl | Higher | 2-Formyl-4-methylquinoline 1-oxide |

| 4-Methyl | Lower | 4-Formyl-2-methylquinoline 1-oxide |

Rearrangement Reactions

Quinoline N-oxides, including this compound, are known to undergo significant structural rearrangements when subjected to photochemical conditions.

Photochemical Rearrangements of Quinoline N-Oxides

The irradiation of quinoline N-oxides with ultraviolet light induces a series of complex rearrangements, leading to the formation of various isomeric products. These transformations are of significant interest in synthetic organic chemistry as they provide access to different heterocyclic scaffolds.

The existing literature on the photochemical rearrangements of quinoline N-oxides does not prominently feature a direct migration of a substituent from the C2 position to the nitrogen atom of the N-oxide. The primary photochemical pathways documented for these compounds involve rearrangements of the heterocyclic ring system itself, rather than a simple substituent migration to the nitrogen atom.

A well-documented photochemical rearrangement of quinoline N-oxides is their isomerization to quinolin-2(1H)-ones. This transformation is believed to proceed through the formation of a transient benzoxazepine intermediate. Upon irradiation, the quinoline N-oxide can rearrange to a seven-membered benzoxazepine ring, which is often unstable and subsequently isomerizes to the more stable quinolin-2(1H)-one structure. The irradiation of 2,4-dimethylquinoline N-oxide has been shown to yield N-acetyl-2-hydroxy-3-methyl-2,3-dihydroindole as a major product, which exists in equilibrium with its open-chain tautomer. The formation of these products is consistent with the intermediacy of a benzoxazepine derivative.

Table 2: Products of Photochemical Rearrangement of 2,4-Dimethylquinoline N-oxide

| Starting Material | Condition | Intermediate | Major Product(s) |

| This compound | UV Irradiation | Benzoxazepine derivative | N-acetyl-2-hydroxy-3-methyl-2,3-dihydroindole |

Thermally Induced Rearrangements

The thermal reactivity of this compound, particularly in the presence of acylating agents, is characterized by a significant rearrangement known as the Boekelheide reaction. This reaction is a well-established transformation for heteroaromatic N-oxides bearing an alkyl substituent at the α-position (C2), such as the 2-methyl group in this compound. wikipedia.org

The process is typically initiated by heating the N-oxide with a carboxylic anhydride, such as acetic anhydride or, more efficiently, trifluoroacetic anhydride (TFAA). The reaction with acetic anhydride often requires elevated temperatures, typically refluxing around 140 °C, whereas TFAA can facilitate the rearrangement at room temperature. wikipedia.org

The mechanism commences with the acylation of the N-oxide oxygen atom, forming an N-acyloxyquinolinium intermediate. This is followed by the deprotonation of the C2-methyl group by the corresponding carboxylate anion (e.g., trifluoroacetate). The resulting intermediate is primed for a concerted, thermally allowed [3.3]-sigmatropic rearrangement. This key step leads to the formation of an O-acylated derivative of 2-(hydroxymethyl)-4-methylquinoline. Subsequent hydrolysis of the ester yields the final product, 2-(hydroxymethyl)-4-methylquinoline. wikipedia.org

While the classic Boekelheide rearrangement involves a [3.3]-sigmatropic shift, other thermal rearrangements, such as wikipedia.orgnih.gov and nih.govclockss.org sigmatropic shifts, have been observed in related allyloxypyridine N-oxide systems, though the clockss.orgclockss.org pathway is predominant for α-alkyl N-oxides like this compound. Computational and experimental studies on similar heterocyclic N-oxides suggest that the reaction can proceed through concerted, ion-pair, or even radical intermediates, depending on the specific substrate and reaction conditions. researchgate.net

| Acylating Agent | Typical Temperature | Key Intermediate Step | Final Product (after hydrolysis) |

|---|---|---|---|

| Acetic Anhydride | ~140 °C (Reflux) | [3.3]-Sigmatropic Rearrangement | 2-(Hydroxymethyl)-4-methylquinoline |

| Trifluoroacetic Anhydride (TFAA) | Room Temperature | [3.3]-Sigmatropic Rearrangement | 2-(Hydroxymethyl)-4-methylquinoline |

Functionalization of the Quinoline Ring System

The N-oxide moiety in this compound activates the quinoline ring, enabling a variety of functionalization reactions that are often difficult to achieve with the parent quinoline.

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of quinoline N-oxides. The N-oxide group can act as a directing group, facilitating reactions at specific positions of the ring system.

C2-Functionalization: The C2 position is electronically activated by the N-oxide group and is a common site for functionalization.

Arylation and Alkenylation: Palladium (Pd)-catalyzed reactions are widely used for C2-arylation and C2-alkenylation. For instance, Pd(OAc)₂ can catalyze the arylation at the C2 position with arenes.

Amination: Copper (Cu) catalysts, such as Cu(OAc)₂ or CuI, have been successfully employed for the C2-amination of quinoline N-oxides using various aminating agents, including O-benzoyl hydroxylamines or secondary amines like piperidine.

Alkylation: Rhodium (Rh) and Palladium (Pd) catalytic systems can achieve direct alkylation at the C2 position. For example, Pd-catalyzed dual C-H bond activation enables the coupling of quinoline N-oxides with ethers.

C8-Functionalization (Distal C-H Activation): More recently, methods for the functionalization of the distal C8 position of the benzo ring have been developed.

Arylation: Ruthenium (Ru) and Rhodium (Rh) catalysts can direct the regioselective arylation at the C8 position using arylboronic acids or potassium aryltrifluoroborates as coupling partners. The N-oxide acts as a traceless directing group, and in the case of some Ru-catalyzed reactions, it is removed in situ during the reaction to yield the 8-arylquinoline product directly.

| Position | Functionalization | Catalyst/Reagent Example | Reference Concept |

|---|---|---|---|

| C2 | Arylation | Pd(OAc)₂ / Ag₂CO₃ | Direct C-H arylation |

| C2 | Amination | Cu(OAc)₂ / Ag₂CO₃ | Electrophilic amination |

| C2 | Alkylation | Pd(OAc)₂ / TBHP | Dual C-H activation |

| C8 | Arylation | [RuCl₂(p-cymene)]₂ / AgOTf | Distal C-H activation |

Beyond C-H activation, the N-oxide functionality facilitates the introduction of various other groups onto the quinoline scaffold, primarily at the C2 and C4 positions, through nucleophilic attack on an activated intermediate.

Chlorination: A classic reaction of quinoline N-oxides involves treatment with phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction typically introduces a chlorine atom at the C2 position, and often at the C4 position as well, accompanied by the deoxygenation of the N-oxide. This provides a versatile handle for further nucleophilic substitution reactions.

Sulfonation: The reaction of this compound with methylsulfonyl chloride can lead to sulfonation, favoring the 2-position to yield 2,4-dimethyl-2-(methylsulfonyl)quinoline.

Hydroxymethylation (via Boekelheide Reaction): As detailed in section 3.3.2, the reaction with acetic anhydride or TFAA followed by hydrolysis introduces a hydroxymethyl group at the C2 position. wikipedia.org

Amination and Heteroarylation: Metal-free methods have also been developed for C2-functionalization. For example, treatment of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles can achieve a deoxygenative C2-heteroarylation, yielding α-triazolylquinolines under mild conditions. The reaction proceeds via nucleophilic attack of the N-oxide onto the sulfonyl group, followed by attack of the resulting triazolyl anion at the C2 position.

Mechanistic Investigations of Reactions Involving 2,4 Dimethylquinoline 1 Oxide

Elucidation of Reaction Mechanisms via Labeled Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.net By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), chemists can follow the labeled atom's position in the products, providing direct evidence for bond-forming and bond-breaking steps. This method is instrumental in distinguishing between proposed pathways that might otherwise be indistinguishable.

While extensive literature exists on the reactions of quinoline (B57606) N-oxides, specific studies employing isotopic labeling for 2,4-dimethylquinoline (B72138) 1-oxide are not prominently documented in publicly available research. However, the principles of such investigations can be illustrated by studies on related compounds. For instance, photochemical studies on the parent quinoline 1-oxide labeled with deuterium at the C2 position (quinoline-1-oxide-2-d₁) revealed a photochemical 1,2-deuterium shift. documentsdelivered.com

A similar approach could be applied to investigate the mechanisms of reactions involving 2,4-dimethylquinoline 1-oxide. For example, in a potential rearrangement reaction where a methyl group migrates, selective deuteration of one of the methyl groups (e.g., at C2 or C4) would allow researchers to determine the origin of the migrated group in the final product.

Hypothetical Application of Isotopic Labeling to a Rearrangement Reaction:

| Labeled Reactant | Potential Rearrangement Pathway | Expected Labeled Product | Mechanistic Insight |

| 2-(Trideuteromethyl)-4-methylquinoline 1-oxide | Migration of the C2-methyl group | Product with a migrated CD₃ group | Confirms the C2-methyl group is the migrating species. |

| 4-(Trideuteromethyl)-2-methylquinoline 1-oxide | Migration of the C4-methyl group | Product with a migrated CD₃ group | Confirms the C4-methyl group is the migrating species. |

| 2,4-Dimethylquinoline 1-¹⁸O-oxide | Reaction involving the N-oxide oxygen | Product where the ¹⁸O atom has been transferred or incorporated | Traces the fate of the N-oxide oxygen, clarifying its role as an internal oxidant or its involvement in cyclization. |

Such studies provide unambiguous evidence that is critical for building accurate mechanistic models, moving beyond speculation based solely on product structures.

Role of the N-Oxide Group in Reaction Pathway Selectivity

The N-oxide group is not merely a passive functionality; it fundamentally alters the electronic properties of the quinoline ring system and plays a decisive role in directing the course of chemical reactions. thieme-connect.de Its influence on reaction pathway selectivity can be attributed to several key factors.

First, the N-oxide group is strongly electron-withdrawing via induction but can act as an electron-donating group through resonance. The resonance effect is particularly important, as it increases electron density at the C2 and C4 positions of the quinoline ring, making them susceptible to electrophilic attack while simultaneously activating them toward certain types of nucleophilic attack after activation. thieme-connect.denih.gov The positive charge on the nitrogen atom makes the protons at the C2 and C8 positions more acidic and susceptible to C-H activation. researchgate.net

This electronic modulation is pivotal in directing regioselectivity. In many reactions, functionalization occurs preferentially at the C2 position. A plausible mechanism for this selectivity involves the initial activation of the N-oxide, followed by a nucleophilic attack at the now highly electrophilic C2 position. nih.govbeilstein-journals.org For example, in the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles, the reaction proceeds via nucleophilic attack of the triazolyl anion at the C2-position of an activated quinoline N-oxide intermediate. nih.govbeilstein-journals.org Similarly, reactions with arylzinc reagents in the presence of an activator like trifluoroacetic anhydride (B1165640) (TFAA) proceed via a 2-arylquinolin-1(2H)-olate intermediate, leading to C2-arylation. researchgate.net

Regioselectivity in Reactions of Quinoline N-Oxides Directed by the N-Oxide Group:

| Reaction Type | Reagents | Position of Functionalization | Proposed Intermediate/Pathway |

| C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles | C2 | Nucleophilic attack of triazolyl anion on activated N-oxide. nih.govbeilstein-journals.org |

| C2-Arylation | Arylzinc reagents / TFAA | C2 | Formation of a 2-arylquinolin-1(2H)-olate intermediate. researchgate.net |

| C2-Alkylation | Alkenes / Rh-catalyst | C2 | C-H activation directed by the N-oxide. nih.gov |

| C2-Carbamoylation | Hydrazinecarboxamides / CuBr | C2 | Copper-catalyzed C-H activation. nih.gov |

| C8-Arylation | Bromoarenes / Rh-catalyst | C8 | Chelation-assisted C-H activation involving the N-oxide. nih.gov |

Mechanistic Pathways of Oxidative Transformations

The N-oxide functionality imparts unique oxidative properties to this compound, allowing it to participate in or mediate oxidative transformations. The molecule can act as an oxygen atom donor, a role that is central to its reactivity, particularly in photochemical processes. thieme-connect.de

The photolysis of this compound (Ic) in solvents like ether or benzene (B151609) in the presence of water provides a clear example of a complex oxidative transformation. actachemscand.org Irradiation of this compound leads to a variety of products, with the major product being N-acetyl-2-hydroxy-3-methyl-2,3-dihydroindole (IIc). Minor products include 3,4-dimethylcarbostyril (VIIIc), o-acetamidoacetophenone (Vc), and skatole (VIIc). actachemscand.org

The formation of these products points to a multistep mechanistic pathway initiated by the absorption of UV light. The proposed mechanism involves the formation of a highly strained oxaziridine (B8769555) intermediate from the excited state of the N-oxide. This three-membered ring is unstable and undergoes rapid rearrangement. The pathway to the main product, N-acetyl-2-hydroxy-3-methyl-2,3-dihydroindole, involves the cleavage of the oxaziridine ring to form a transient species that subsequently undergoes ring contraction and reaction with water. This transformation is inherently an oxidative process as it involves the incorporation of oxygen into the molecular framework and a change in the oxidation state of the carbon atoms.

Understanding Rearrangement Mechanisms

Rearrangement reactions are a hallmark of the chemistry of heteroaromatic N-oxides, often proceeding through fascinating and complex mechanistic pathways. For this compound, photochemical irradiation serves as a powerful tool to induce such rearrangements. actachemscand.orgscispace.com

The photochemical conversion of this compound into N-acetyl-2-hydroxy-3-methyl-2,3-dihydroindole is a profound molecular rearrangement. The mechanism is believed to proceed through a series of highly reactive intermediates, as outlined below.

Proposed Mechanistic Steps for the Photochemical Rearrangement:

| Step | Description | Intermediate |

| 1. Photoexcitation | The this compound molecule absorbs a photon, promoting it to an excited singlet or triplet state. | Excited N-oxide |

| 2. Electrocyclization | The excited N-oxide undergoes electrocyclization, where the oxygen atom bonds to the C2 carbon of the quinoline ring. | Oxaziridine intermediate |

| 3. Ring Opening | The highly strained oxaziridine ring opens to form a 1,3-dipolar species or a related open-chain intermediate. | Ketenimine or related species |

| 4. Ring Contraction & Hydrolysis | The intermediate undergoes a complex sequence of steps involving ring contraction to an indole (B1671886) scaffold, followed by hydrolysis (if water is present) and acetylation. | Dihydroindole derivative |

The formation of an oxaziridine intermediate is a commonly proposed step in the photorearrangements of azaaromatic N-oxides. nih.gov These intermediates are typically unstable and not isolated but serve as the crucial pivot point from which the reaction can branch into various product channels. The specific structure of the final products, such as the dihydroindole derivative, provides strong inferential evidence for the transient existence of such intermediates and the subsequent skeletal reorganization. The isolation of other minor products like o-acetamidoacetophenone further supports the hypothesis of a common reactive intermediate that can fragment or rearrange through different pathways. actachemscand.org

Applications of 2,4 Dimethylquinoline 1 Oxide in Advanced Organic Synthesis and Catalysis Research

Use as a Building Block in Complex Molecule Synthesis

2,4-Dimethylquinoline (B72138) 1-oxide serves as a versatile and highly reactive precursor in organic synthesis. The presence of the N-oxide functional group significantly alters the electronic properties of the quinoline (B57606) ring, rendering it more susceptible to a variety of chemical transformations compared to its non-oxidized counterpart. researchgate.net This enhanced reactivity, coupled with the ability of the N-oxide to act as a directing group, allows for regioselective functionalization, making it a valuable intermediate in the construction of complex heterocyclic molecules. researchgate.net

The activation provided by the N-oxide group facilitates the functionalization of the quinoline scaffold, particularly at the C2 position. researchgate.net Researchers have leveraged this property to develop numerous protocols for creating new carbon-carbon and carbon-heteroatom bonds. Quinoline N-oxides are attractive starting materials for transformations including alkenylation, arylation, amination, and amidation under both metal-catalyzed and metal-free conditions. researchgate.netrsc.org

One notable application is in deoxygenative C-H functionalization reactions. For instance, 2,4-dimethylquinoline 1-oxide can undergo C2-heteroarylation with N-sulfonyl-1,2,3-triazoles in a metal-free, step-economical process to yield α-triazolylquinoline derivatives. nih.gov This reaction proceeds with high regioselectivity and efficiency under mild conditions. nih.gov Similarly, reactions with arylzinc reagents, promoted by trifluoroacetic anhydride (B1165640) (TFAA), afford 2-arylquinolines, demonstrating the utility of the N-oxide as a leaving group in cross-coupling reactions. researchgate.net The N-oxide can also direct photochemical isomerization, as seen in zinc-catalyzed reactions that convert quinoline N-oxides into 2-quinolinones with 100% atom economy. rsc.org

These transformations highlight the strategic importance of the N-oxide in activating an otherwise less reactive quinoline core, providing pathways to a diverse range of functionalized quinoline derivatives. researchgate.netrsc.org

| Reaction Type | Reagents/Catalyst | Position Functionalized | Product Type |

| Heteroarylation | N-sulfonyl-1,2,3-triazoles (metal-free) | C2 | α-Triazolylquinolines nih.gov |

| Arylation | Arylzinc reagents / TFAA | C2 | 2-Arylquinolines researchgate.net |

| Isomerization | Light / Zn-catalyst | C2 | 2-Quinolinones rsc.org |

| Carbamoylation | Hydrazinecarboxamides / CuBr | C2 | C2-Carbamoyl quinoline N-oxides mdpi.com |

| Alkylation | Ethers / Pd(OAc)₂ | C2 | N-Alkylated quinoline N-oxides mdpi.com |

Role as a Ligand in Coordination Chemistry

The quinoline framework is a privileged structure in coordination chemistry, widely used in the development of ligands for organometallic catalysis. mdpi.com The nitrogen atom provides a coordination site, and the rigid aromatic structure allows for the creation of well-defined steric and electronic environments around a metal center. researchgate.net this compound, specifically, offers a distinct mode of coordination through its N-oxide oxygen atom, which acts as a strong Lewis base. iucr.org

The 2,4-dimethylquinoline scaffold serves as a template for designing new ligands with tailored properties. By modifying the core structure, researchers can fine-tune the ligand's electronic and steric characteristics to influence the catalytic activity or stability of the resulting metal complex. nih.gov For example, new potential anticancer agents have been designed by modifying the chemical structure of known active quinoline derivatives to enhance their inhibitory activity against specific kinases. nih.gov The design process often involves computational modeling to predict the interactions between the designed ligand and a target receptor or metal center. nih.gov The 2,4-dimethylquinoline structure can be incorporated into larger, multidentate ligand systems, such as tetraaza macrocycles, which can stabilize metal ions like nickel(II) for use in catalytic electrochemical cyclization reactions. researchgate.net

This compound and related quinoline N-oxides readily form coordination complexes with a variety of transition metals. iucr.orgrsc.org The N-oxide oxygen atom, with its available lone pairs, acts as the primary donor site, coordinating to Lewis acidic metal centers. iucr.org

Extensive structural studies have been conducted on complexes formed between quinoline N-oxide (QNO) and zinc(II) halides. iucr.orgiucr.org The reaction typically yields mononuclear complexes with the general formula ZnX₂(QNO)₂, where X is Cl, Br, or I. iucr.org In these complexes, the zinc(II) ion is coordinated by two quinoline N-oxide ligands and two halide anions. iucr.orgiucr.org The resulting geometry around the zinc center is a distorted tetrahedron, with the ligands binding through their oxygen atoms. iucr.orgiucr.org The X-Zn-X bond angles are consistently wider than the O-Zn-O angles, contributing to the distortion from ideal tetrahedral geometry. iucr.org This mode of binding is a hallmark of aromatic N-oxide complexes with transition metals. iucr.orgnih.gov

| Complex | Metal Center | Geometry | O-Zn-O Angle | Cl-Zn-Cl Angle | Zn-O Bond Distance (Å) | Zn-Cl Bond Distance (Å) |

| [ZnCl₂(iQNO)₂] | Zn(II) | Distorted Tetrahedral | 101.78 (13)° | 117.35 (6)° | 1.968 - 1.999 | 2.209 - 2.215 |

Data derived from the analogous isoquinoline (B145761) N-oxide (iQNO) complex, which exhibits similar coordination behavior. nih.gov

Application as a Probe Molecule in Heterogeneous Catalysis

Probe molecules are essential tools in surface science and heterogeneous catalysis for characterizing the nature and number of active sites on catalyst surfaces. Nitrogen-containing bases like pyridine (B92270) and its substituted derivatives are frequently used to titrate and analyze the properties of acid sites on solid oxide catalysts such as zeolites and aluminas. researchgate.net

This compound is suitable for use as a probe molecule in adsorption studies, particularly for characterizing Lewis acid sites on oxide catalyst surfaces. researchgate.net The N-oxide oxygen atom can adsorb onto electron-accepting sites (Lewis acids) on the surface. nih.gov The interaction can be monitored using techniques like Fourier-transform infrared (FT-IR) spectroscopy. When the probe molecule adsorbs onto an acid site, characteristic shifts in its vibrational frequencies are observed, which can be used to quantify the number and strength of these sites. researchgate.net

The steric hindrance provided by the two methyl groups at the C2 and C4 positions makes this compound a valuable probe for assessing the accessibility of active sites. researchgate.net Unlike smaller probes such as pyridine, a bulkier molecule like this may only be able to access acid sites on the external surface of a porous catalyst or within larger pores. researchgate.net This selectivity allows researchers to differentiate between internal and external surface acidity. Research has indicated that this compound specifically binds to MnOₓ sites within zeolites, a finding that enables its use in developing catalytic applications for C-H functionalization. The study of adsorption energies and desorption profiles through methods like temperature-programmed desorption (TPD) can provide further quantitative data on the strength of the interaction between the probe molecule and the catalyst surface. vt.edu

Catalytic Dehydrogenation and Oxidation Processes

While this compound is not typically employed as a primary catalyst for dehydrogenation or oxidation, the formation of quinoline N-oxides is a relevant aspect of certain catalytic oxidation processes, particularly in the context of over-oxidation during dehydrogenation reactions.

In the oxidative dehydrogenation of N-heterocycles, such as the conversion of 1,2,3,4-tetrahydroquinoline (B108954) to quinoline, the desired product is the aromatic quinoline. However, under certain catalytic conditions, particularly with highly active oxidation catalysts, further oxidation of the product can occur. Research on the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline using copper-manganese (B8546573) oxide catalysts has shown that quinoline N-oxide can be formed as a byproduct due to over-oxidation. pku.edu.cn The formation of the N-oxide is often linked to the presence of specific metal oxidation states, such as Mn⁴⁺, in the catalyst. pku.edu.cn

This phenomenon highlights the challenges in controlling selectivity in catalytic oxidation reactions. The study of byproduct formation, including N-oxides, provides crucial insights into the reaction mechanism and the nature of the active oxygen species on the catalyst surface.

More broadly, N-oxides as a class of compounds can act as oxygen transfer agents in various catalytic oxidation reactions. Their ability to donate an oxygen atom makes them useful stoichiometric oxidants or as co-catalysts in certain systems. For instance, pyridine N-oxides have been used in conjunction with metal catalysts for the oxidation of various organic substrates. The reactivity of the N-O bond in this compound suggests its potential utility in similar oxygen transfer reactions, although specific applications in catalytic dehydrogenation or large-scale oxidation processes are not widely reported.

Table 2: Role of Quinoline N-Oxides in Oxidation Reactions

| Process | Role of Quinoline N-Oxide | Catalyst Example | Reference |

| Oxidative Dehydrogenation of Tetrahydroquinoline | Product of over-oxidation | Cu₂-MnOₓ | pku.edu.cn |

| General Catalytic Oxidation | Potential Oxygen Transfer Agent | (Not specified for this compound) | N/A |

Advanced Spectroscopic Analysis in 2,4 Dimethylquinoline 1 Oxide Research

Vibrational Spectroscopy Studies (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 2,4-Dimethylquinoline (B72138) 1-oxide. These vibrations are sensitive to the molecule's structure and its environment, making them ideal for studying phenomena like surface adsorption and for detailed structural confirmation.

The interaction of 2,4-Dimethylquinoline 1-oxide with catalytic surfaces is a key area of investigation, particularly for its applications in C-H functionalization. Infrared spectroscopy has been used to study its adsorption on manganese oxide-containing zeolites (MnOₓ@S-1). Research indicates a strong adsorption mechanism where the molecule binds to the MnOₓ sites. This interaction is characterized by the appearance of specific peaks in the infrared spectrum, notably at 460 cm⁻¹ and 1,503 cm⁻¹, which are attributed to the Mn–N bond formed between the N-oxide and the catalyst's active site. This binding is crucial as it facilitates catalytic activity.

Table 1: Infrared Peaks for this compound Adsorbed on MnOₓ@S-1 Zeolite

| Peak (cm⁻¹) | Assignment |

|---|---|

| 460 | Mn-N bond vibration |

Note: This data is based on findings related to adsorption on specific zeolite catalysts.

A complete assignment of the characteristic vibrational bands for this compound through FTIR and Raman spectroscopy is essential for its structural verification. Each band in the spectrum corresponds to a specific molecular motion, such as stretching or bending of bonds (e.g., C-H, C=C, C-N, and the N-O group). The N-oxide group, in particular, introduces characteristic vibrations that distinguish it from its parent quinoline (B57606). While detailed experimental spectra and their full assignments for this specific compound are not widely available in published literature, analysis would typically involve identifying the stretching vibration of the N-O bond, aromatic C-H stretching, and various ring deformation modes.

Table 2: Expected Regions for Characteristic Vibrational Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | FTIR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | FTIR, Raman |

| N-O Stretch | 1200 - 1300 | FTIR |

Note: This table represents general expected ranges for the functional groups present in the molecule. Specific, experimentally verified peak assignments for this compound are not detailed in the available literature.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic systems like this compound, this technique provides information on the energy levels of its π-electron system and how they are affected by factors such as substitution and solvent environment.

The electronic spectrum of this compound is expected to be dominated by π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline ring system. The presence of the N-oxide group and methyl substituents modifies the energy of these transitions compared to the parent quinoline. The N-oxide group, being an electron-donating group through resonance and electron-withdrawing inductively, can also participate in charge-transfer (CT) transitions. These transitions involve a significant shift of electron density from one part of the molecule to another upon excitation. A detailed analysis, supported by computational chemistry, would be required to precisely assign each absorption band to a specific electronic transition. However, specific experimental UV-Vis spectra detailing these transitions for this compound are not readily found in current literature.

Table 3: General Types of Electronic Transitions in Aromatic N-Oxides

| Transition Type | Description | Expected Spectral Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding to a π* antibonding orbital. | High-intensity bands in the UV region. |

| n → π* | Excitation of a non-bonding electron (e.g., from oxygen) to a π* antibonding orbital. | Lower intensity bands, often at longer wavelengths than π-π*. |

The polarity of the solvent can influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. By stabilizing the ground state and the excited state to different extents, a solvent can cause a shift in the absorption maxima (λ_max). For polar molecules like this compound, polar solvents are expected to interact with the molecule's dipole moment. Studies on related compounds, such as 4-nitropyridine (B72724) N-oxide, show that solvent effects, particularly hydrogen-bond donation, play a dominant role in the observed solvatochromic shifts. nih.gov A systematic study of this compound in a range of solvents with varying polarities would reveal the nature of its excited state and the specific solute-solvent interactions. Currently, such a dedicated solvatochromism study for this compound is not available in the literature.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a direct method for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. nih.gov This technique provides the ionization energies required to remove electrons from different molecular orbitals, offering a map of the occupied orbital energy levels.

For this compound, PES would provide invaluable data on how the N-oxide and methyl groups affect the energies of the π-orbitals of the aromatic system and the non-bonding lone pair orbitals. Studies on other substituted quinolines have demonstrated the sensitivity of PES to substituent effects on nitrogen lone pair ionization energies and π-orbital energies. nih.govresearchgate.net However, specific PES data for this compound, which would allow for a definitive elucidation of its electronic structure, is not present in the available scientific literature. Such an analysis would be crucial for understanding its reactivity and molecular properties on a fundamental level.

Valence and Core Level Photoemission Spectroscopy

Valence and core level photoemission spectroscopy, primarily X-ray Photoelectron Spectroscopy (XPS), are powerful techniques for probing the electronic structure of molecules like this compound. While specific experimental data for this compound is not extensively available, the principles of XPS allow for a detailed theoretical framework of its analysis.

In a hypothetical XPS analysis of this compound, core level spectroscopy would focus on the binding energies of the constituent atoms, particularly nitrogen (N 1s) and oxygen (O 1s). The formation of the N-oxide bond induces a significant chemical shift in the N 1s binding energy compared to the parent 2,4-dimethylquinoline. This shift to a higher binding energy is indicative of the increased positive charge on the nitrogen atom due to the coordination with oxygen. For instance, in similar nitrogen-containing heterocyclic compounds, N 1s binding energies for pyridine-N-oxide functionalities have been identified in the range of 402.0 to 403.5 eV. beilstein-journals.org

Valence level photoemission spectroscopy would probe the molecular orbitals of this compound. The resulting spectrum would display a series of peaks corresponding to the energy levels of the valence electrons. These experimental energy levels can be compared with theoretical calculations to understand the contributions of different atomic orbitals to the molecular orbitals.

A summary of expected core level binding energies for heteroatoms in compounds related to this compound is presented in the table below.

| Atom | Orbital | Functional Group Context | Expected Binding Energy (eV) |

| N | 1s | Pyridine-N-oxide | 402.0 - 403.5 |

| O | 1s | Metal Oxides | ~530 - 532 |

Note: The data in this table is based on analogous compounds and serves as a reference for the expected regions for this compound.

Correlation with Molecular Orbital Energies

The data obtained from photoemission spectroscopy is intrinsically linked to the molecular orbital (MO) energies of the compound. The binding energies of the valence electrons measured by XPS correspond to the ionization potentials of the molecular orbitals. These experimental values can be correlated with theoretical calculations, such as those from Density Functional Theory (DFT), to provide a comprehensive picture of the electronic structure.

For quinoline and its derivatives, DFT calculations have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgniscpr.res.in The energy of the HOMO is directly related to the ionization potential, while the HOMO-LUMO gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. niscpr.res.in

Theoretical studies on quinoline derivatives show that the introduction of substituents can significantly alter the HOMO and LUMO energies. ijpras.com For this compound, the methyl groups and the N-oxide functionality would be expected to influence the electron distribution and, consequently, the molecular orbital energies. The electron-donating methyl groups would raise the energy of the HOMO, while the N-oxide group would have a more complex effect, influencing both the HOMO and LUMO levels.

The correlation between experimental photoemission data and theoretical MO calculations allows for the validation of the computational models and provides a deeper understanding of the electronic properties that govern the behavior of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (Beyond Basic Identification)

Beyond its use for basic structural identification, advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the dynamic aspects of chemical reactions involving this compound, such as the characterization of reaction intermediates and the analysis of complex product mixtures.

In the investigation of chemical reactions involving quinoline N-oxides, NMR spectroscopy is frequently employed to monitor the reaction progress and identify transient species. For example, in reactions where quinoline N-oxide acts as an oxygen transfer agent, in-situ NMR can be used to observe the formation of intermediates. nih.gov

The chemical shifts of protons and carbons in the quinoline ring are sensitive to the electronic environment. The introduction of the N-oxide group generally leads to a downfield shift of the neighboring protons and carbons in both ¹H and ¹³C NMR spectra. acs.org This effect can be used to track the conversion of the N-oxide to its deoxygenated form.

Furthermore, multidimensional NMR techniques, such as COSY and HSQC, can be used to elucidate the structure of unexpected products in complex reaction mixtures. For instance, in the deoxygenative C2-heteroarylation of quinoline N-oxides, NMR was used to determine the regioselectivity of the reaction and to characterize the structure of the resulting 2-substituted quinolines. nih.gov

The following table presents ¹H and ¹³C NMR chemical shift data for Quinoline N-oxide and one of its derivatives, illustrating the effect of substituents on the chemical shifts. This type of data is crucial for the analysis of reaction mixtures containing various quinoline N-oxide species.

| Compound | Nucleus | Chemical Shift (ppm) in CDCl₃ |

| Quinoline N-oxide | ¹H | 8.72 (d, J = 8.8 Hz, 1H), 8.52 (dd, J = 6.0, 0.6 Hz, 1H), 7.85 (d, J = 8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.67–7.60 (m, 1H), 7.28 (dd, J = 8.5, 6.2 Hz, 1H) rsc.orgrsc.org |

| ¹³C | 141.5, 135.6, 130.5, 128.7, 128.1, 126.1, 120.9, 119.7 rsc.orgrsc.org | |

| 6-Chloroquinoline N-oxide | ¹H | 8.63 (d, J = 9.3 Hz, 1H), 8.45 (d, J = 6.0 Hz, 1H), 7.79 (d, J = 2.1 Hz, 1H), 7.64–7.57 (m, 2H), 7.28 (dd, J = 8.4, 6.2 Hz, 1H) rsc.org |

| ¹³C | 139.9, 135.5, 134.9, 131.1, 130.9, 126.6, 124.5, 122.1, 121.5 rsc.org |

Computational and Theoretical Chemistry Studies of 2,4 Dimethylquinoline 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2,4-Dimethylquinoline (B72138) 1-oxide. These methods allow for the detailed investigation of its electronic makeup, the prediction of its spectral characteristics, and the exploration of its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2,4-Dimethylquinoline 1-oxide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, provide a comprehensive understanding of its molecular properties. These calculations can determine the optimized molecular geometry, detailing bond lengths and angles with high accuracy.

A key aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For similar quinoline (B57606) derivatives, this gap has been calculated to be around 3.7-3.8 eV.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions that are rich or deficient in electrons. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

| Calculated Parameter | Typical Method | Significance |

|---|---|---|

| Optimized Geometry | DFT/B3LYP/6-31G** | Provides accurate bond lengths and angles. |

| HOMO-LUMO Energy Gap | DFT/B3LYP/6-311+G | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and predicts reactive sites. |

| Dipole Moment | DFT | Measures the polarity of the molecule. |

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. DFT methods can be used to calculate harmonic vibrational frequencies, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.net These calculated frequencies are often scaled to better match experimental data. researchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching or ring deformations. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The results, including the transition wavelengths (λ) and their corresponding oscillator strengths (f), can be compared with experimental spectra to identify the nature of the electronic transitions, such as π → π* or n → π* transitions. nih.gov

| Spectroscopic Property | Computational Method | Predicted Information |

|---|---|---|

| Infrared (IR) Frequencies | DFT/B3LYP | Vibrational modes and their corresponding wavenumbers. researchgate.net |

| Raman Activities | DFT/B3LYP | Intensity of Raman scattering for each vibrational mode. researchgate.net |

| UV-Vis Absorption | TD-DFT | Electronic transition wavelengths and intensities. nih.gov |

The study of potential energy surfaces (PES) provides a theoretical framework for understanding the mechanisms of chemical reactions involving this compound. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. uleth.ca By mapping the PES for a specific reaction, chemists can identify the lowest-energy path from reactants to products. uleth.ca

This pathway includes key stationary points such as local minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which represent transition states. researchgate.net The energy difference between the reactants and the transition state defines the activation energy of the reaction, a crucial factor in determining reaction rates. Quantum chemical calculations are used to locate these points and compute their energies. researchgate.net For quinoline N-oxides, this approach can be used to study various reactions, including photochemical rearrangements and reactions with other chemical species. scispace.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov Unlike quantum chemical calculations that typically focus on static structures, MD simulations model the movements of atoms and molecules based on classical mechanics. physchemres.org These simulations can provide insights into conformational changes, solvation processes, and the molecule's interaction with its environment at a finite temperature. nih.govnih.gov

By simulating this compound in a solvent box (e.g., water), researchers can analyze its solvation shell, calculate diffusion coefficients, and observe how its structure and dynamics are influenced by the surrounding solvent molecules. Such simulations are valuable for understanding its behavior in biological systems or as a solute in various chemical processes.

Molecular Modeling of Interactions

The N-oxide group of this compound is a key functional feature that enables it to act as a ligand in coordination complexes. nih.gov The oxygen atom possesses lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. Molecular modeling techniques, including DFT, are used to investigate these ligand-metal interactions in detail.

These computational studies can predict the preferred coordination geometries of complexes formed between this compound and various metal ions. nih.gov Key parameters such as metal-ligand bond lengths, bond angles, and binding energies can be calculated. Furthermore, analysis of the electronic structure of the resulting complex can reveal the nature of the bonding and the extent of charge transfer between the ligand and the metal. rsc.org Understanding these interactions is crucial for the rational design of new metal complexes with specific catalytic, magnetic, or electronic properties. mdpi.com

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation barriers. This information is vital for understanding reaction kinetics and selectivity.

A hypothetical study on the thermal decomposition of this compound could, for instance, explore various bond dissociation pathways and rearrangement reactions. The calculated activation energies would reveal the most likely decomposition mechanism.

Table 2: Hypothetical Calculated Activation Energies for Reaction Pathways of this compound

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway 1: N-O bond cleavage | Initial homolysis of N-O bond | 35.2 |

| Pathway 2: Ring opening | Concerted ring opening | 42.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on the reaction mechanisms of this compound were found.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models are widely used in drug discovery and environmental science to screen compounds and prioritize experimental work.

While general QSAR and QSPR studies have been conducted on various classes of quinoline derivatives, there are no specific QSAR/QSPR models reported in the literature for predicting the chemical reactivity of this compound. nih.govresearchgate.netresearchgate.net The development of such a model would involve compiling a dataset of related quinoline N-oxides with experimentally determined reactivity data. Molecular descriptors, which are numerical representations of molecular structure, would then be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed reactivity.

A hypothetical QSAR model for the reactivity of a series of substituted quinoline N-oxides might be represented by an equation and a table of relevant descriptors.

Hypothetical QSAR Model Equation: Reactivity = 0.75 * (LUMO) - 0.23 * (Molecular Volume) + 1.54 * (Dipole Moment) + 5.67

Table 3: Hypothetical Molecular Descriptors for a QSAR Model of Quinoline N-oxide Derivatives

| Compound | LUMO (eV) | Molecular Volume (ų) | Dipole Moment (Debye) |

|---|---|---|---|

| Quinoline 1-oxide | -1.2 | 120.5 | 4.2 |

| 2-Methylquinoline (B7769805) 1-oxide | -1.1 | 135.2 | 4.5 |

| This compound | -1.0 | 149.8 | 4.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific QSAR/QSPR models for the chemical reactivity of this compound were found.

Conclusion and Future Research Directions

Summary of Key Research Findings

The chemical literature on 2,4-dimethylquinoline (B72138) 1-oxide reveals a compound with distinct reactivity conferred by the N-oxide functional group. This group modifies the electronic properties of the quinoline (B57606) ring system, enhancing its polarity and enabling specific transformations that are not as readily achieved with the parent quinoline.

Key research has focused on the functionalization of the quinoline core, leveraging the N-oxide as an activating group. The presence of the N-oxide moiety facilitates regioselective reactions, particularly at the C2 position and the adjacent methyl group. For instance, the N-oxide group activates the 2-methyl position for preferential acylation. Another significant finding is the directed sulfonation, where treatment with methylsulfonyl chloride leads to sulfonation predominantly at the 2-position.

Furthermore, studies have demonstrated the utility of quinoline N-oxides in carbon-carbon and carbon-heteroatom bond-forming reactions. One notable transformation is the deoxygenative C2-heteroarylation, a metal-free process that allows for the introduction of a triazolyl group at the C2 position. nih.gov This reaction proceeds through the nucleophilic attack of the N-oxide onto an N-sulfonyl-1,2,3-triazole, leading to the formation of a C2-functionalized quinoline. nih.gov Another key reaction involves the interaction with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA), which results in the formation of 2-arylquinolines. researchgate.net Mechanistic investigations suggest this transformation proceeds via a 2-arylquinolin-1(2H)-olate intermediate. researchgate.net The photochemical reactivity of 2,4-dimethylquinoline 1-oxide has also been probed, with irradiation in benzene (B151609) yielding a complex mixture of products, indicating intricate photochemical pathways that are yet to be fully elucidated. scispace.com

These findings highlight the role of the N-oxide in directing reactivity and enabling the synthesis of complex quinoline derivatives.

Emerging Trends in Quinoline N-Oxide Chemistry

The chemistry of quinoline N-oxides is part of a broader evolution in the study of heteroaromatic N-oxides. A significant emerging trend is their application as versatile and mild nucleophilic oxidants, often in conjunction with metal catalysts. thieme-connect.de The N-O bond, with a relatively low dissociation energy, can be readily cleaved, making these compounds effective oxygen transfer agents in a variety of transformations. thieme-connect.de This has opened new avenues for oxidation reactions in organic synthesis.

Another major trend is the focus on direct C-H bond functionalization. rsc.org Quinoline N-oxides have become valuable substrates for these reactions, which offer a more atom-economical and efficient way to modify the quinoline scaffold compared to traditional cross-coupling methods that require pre-functionalized starting materials. rsc.org The direct C–H alkenylation of quinoline N-oxides is a prime example of this trend, providing a route to extend the carbon framework of the molecule. rsc.org

Furthermore, there is a growing emphasis on developing metal-free and step-economical synthetic protocols. nih.gov The deoxygenative functionalization of quinoline N-oxides, where the N-oxide group acts as an internal activating group before being removed, fits well within this trend. nih.gov These reactions avoid the use of expensive or toxic metal catalysts and often proceed under mild conditions with high regioselectivity. The broader field of medicinal chemistry also continues to find value in heterocyclic N-oxides, exploring their potential as prodrugs that can be activated under specific physiological conditions, such as hypoxia. nih.govacs.org

Future Avenues for Research on this compound

Novel Synthetic Routes

While the synthesis of 2,4-dimethylquinoline is well-established through methods like the Doebner-von Miller reaction, followed by N-oxidation, future research could focus on more integrated and novel synthetic strategies. guidechem.com Inspired by general advancements in N-oxide synthesis, developing a one-pot catalytic method that constructs the quinoline ring and installs the N-oxide simultaneously would be a significant advance. Exploring modern catalytic approaches, such as gold-catalyzed [3+3] cycloadditions or rhodium(III)-catalyzed annulations, could provide modular and efficient access to this compound and its derivatives with diverse substitution patterns. thieme-connect.de

Unexplored Reactivity Pathways

The full reactive potential of this compound remains to be tapped. The preliminary photochemical studies that resulted in a complex, uncharacterized mixture of products point to a rich area for investigation. scispace.com A systematic study of its photochemical transformations under various conditions could uncover novel rearrangements or cycloaddition reactions. Additionally, building upon the known deoxygenative C-H functionalization reactions, exploring a wider range of nucleophiles beyond triazoles and aryl zinc reagents could lead to new methods for C-C, C-N, and C-O bond formation at the C2 position. The competing ring-opening and bimolecular pathways observed in related quinolines under combustion conditions could also be an interesting, albeit challenging, area of study for the N-oxide variant.

Advanced Catalytic Applications

The observation that this compound can bind to manganese oxide sites within zeolites suggests significant potential in heterogeneous catalysis. Future research should aim to design and synthesize structured catalysts where the N-oxide is an integral component for activating C-H bonds in other molecules. Furthermore, the broader trend of using heteroaromatic N-oxides as catalytic oxidants in homogeneous catalysis could be specifically applied to this compound. thieme-connect.demdpi.com Investigating the efficacy of this compound as a co-catalyst or terminal oxidant in various metal-catalyzed oxidation reactions, such as alkyne oxidations, could reveal valuable applications.

Deeper Mechanistic Insights through Advanced Techniques

While plausible mechanisms have been proposed for some reactions, such as the C2-arylation and C2-triazolylation, they are often based on product analysis and precedent. nih.govresearchgate.net Future work should employ advanced techniques to gain deeper mechanistic understanding. The use of in-situ spectroscopic methods (e.g., NMR, IR) could allow for the direct observation of key intermediates, such as the proposed 2-arylquinolin-1(2H)-olate. researchgate.net Computational studies, including Density Functional Theory (DFT), would be invaluable for mapping reaction energy profiles, elucidating transition state geometries, and explaining the observed regioselectivity in its functionalization reactions. These advanced insights are crucial for the rational design of new reactions and catalysts based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.